molecular formula C15H23NO B499344 N-cyclohexyl-N-(2-ethoxybenzyl)amine

N-cyclohexyl-N-(2-ethoxybenzyl)amine

Cat. No.: B499344
M. Wt: 233.35g/mol
InChI Key: QPPRKBWGXLRDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-(2-ethoxybenzyl)amine: is an organic compound with the chemical formula C15H23NO and a molecular weight of 233.34922 g/mol . This compound is characterized by the presence of a cyclohexyl group and an ethoxybenzyl group attached to an amine nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-ethoxybenzyl)amine typically involves the reaction of cyclohexylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2-ethoxybenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

N-cyclohexyl-N-(2-ethoxybenzyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-ethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-(2-ethoxybenzyl)amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C15H23NO/c1-2-17-15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h6-8,11,14,16H,2-5,9-10,12H2,1H3

InChI Key

QPPRKBWGXLRDFB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNC2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCCCC2

Origin of Product

United States

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